6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
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Overview
Description
6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a complex organic compound that features a thiazole ring, a pyridine ring, and an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the construction of the octahydropyrrolo[3,4-c]pyrrole moiety, and finally, the attachment of the pyridine ring. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, organic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles, which also exhibit a range of biological activities.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, known for their roles in biological systems.
Octahydropyrrolo[3,4-c]pyrrole derivatives: Similar compounds used in medicinal chemistry for their unique structural features.
Uniqueness
6-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties.
Properties
IUPAC Name |
6-[5-(1,3-thiazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c17-3-11-1-2-15(18-4-11)20-5-12-7-21(8-13(12)6-20)16(22)14-9-23-10-19-14/h1-2,4,9-10,12-13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEBZNRNXNKXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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